REACTION_CXSMILES
|
C[O:2][C:3](=[O:12])[C:4]1[CH:9]=[C:8]([F:10])[C:7]([CH3:11])=[N:6][CH:5]=1.CO.[OH-].[Na+]>O>[F:10][C:8]1[C:7]([CH3:11])=[N:6][CH:5]=[C:4]([CH:9]=1)[C:3]([OH:12])=[O:2] |f:2.3|
|
Name
|
|
Quantity
|
0.21 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CN=C(C(=C1)F)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
aqueous solution
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
then cooled to room temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove volatile organics
|
Type
|
ADDITION
|
Details
|
by the addition of a 2N solution of HCl
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phase is dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=NC=C(C(=O)O)C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.17 g | |
YIELD: CALCULATEDPERCENTYIELD | 88.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |